2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
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Overview
Description
2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound with a unique structure that combines a quinazolinone core with a pyrimidinylsulfanyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the sulfanyl group could produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites, while the pyrimidinylsulfanyl side chain can modulate the compound’s overall activity. This dual interaction can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone
- 4-Hydroxy-6-methyl-2-pyrone
Uniqueness
2-{[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core with a pyrimidinylsulfanyl side chain This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H18N4O2S/c1-13-7-3-6-10-17(13)25-18(12-28-21-22-14(2)11-19(26)24-21)23-16-9-5-4-8-15(16)20(25)27/h3-11H,12H2,1-2H3,(H,22,24,26) |
InChI Key |
VXEXXKUKOUMAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=NC(=CC(=O)N4)C |
Origin of Product |
United States |
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